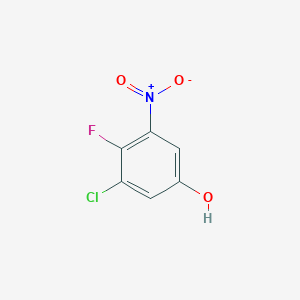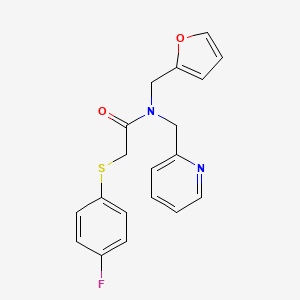
2-(2-Fluoroethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Fluoroethyl)morpholine” is a chemical compound with the molecular formula C6H12FNO . It’s a morpholine derivative, where morpholine is a common scaffold in organic synthesis and a pharmacophore in medicinal chemistry .
Synthesis Analysis
Morpholines, including “2-(2-Fluoroethyl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular weight of “2-(2-Fluoroethyl)morpholine” is 133.17 . The InChI code is 1S/C6H12FNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 and the InChI key is XXWWYNJFBRSWTJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Morpholines, including “2-(2-Fluoroethyl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds .
Physical And Chemical Properties Analysis
“2-(2-Fluoroethyl)morpholine” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A derivative of 2-(2-Fluoroethyl)morpholine, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and showed remarkable anti-tuberculosis and anti-microbial activities, suggesting its potential in the development of new antibacterial drugs (Mamatha et al., 2019).
Morpholine Derivatives in Medicinal Chemistry
Morpholine, a core component in 2-(2-Fluoroethyl)morpholine, is a frequently used heterocycle in medicinal chemistry. It contributes to a variety of biological activities and improves the pharmacokinetic profile of bioactive molecules. Recent studies focus on novel synthesis and functionalization strategies for morpholine, highlighting its significance in drug discovery (Tzara et al., 2020), (Kourounakis et al., 2020).
Chemical Synthesis and Reactions
- The synthesis of β-Fluoro-α,β-Unsaturated Amides was accomplished using morpholine 3,3,3-Trifluoropropanamide, a reagent enabling a high level of stereocontrol in fluoroalkene products. This method addresses the need for constructing β-fluoro-α,β-unsaturated carbonyl groups, which are challenging to synthesize (Adam et al., 2020).
- A new 2D fluorogallophosphate was synthesized using N-formylmorpholine, which decomposes at high temperatures to generate morpholine molecules. This method leverages the in situ generation of the structure-directing agent, leading to innovative materials (Lakiss et al., 2008).
Applications in Fluorescent Probing and Imaging
- A morpholine-type naphthalimide chemsensor was developed for imaging trivalent cations (Fe3+, Al3+, Cr3+) in living cells. This probe, featuring a morpholine moiety, exhibited excellent imaging ability with low cytotoxicity, highlighting morpholine's utility in fluorescent probes and imaging applications (Ye et al., 2019).
Safety And Hazards
The safety information available indicates that “2-(2-Fluoroethyl)morpholine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-(2-fluoroethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWYNJFBRSWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethyl)morpholine | |
CAS RN |
1427499-53-3 |
Source


|
| Record name | 2-(2-fluoroethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)



![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)

![2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B2447055.png)